4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the benzodiazole ring system can impart unique chemical and physical properties to the compound.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how 4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with a suitable carbonyl compound, such as phosgene or its derivatives, to form the benzodiazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The benzodiazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe or marker in biological assays to study various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluoroaniline: A precursor used in the synthesis of 4-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one.
6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one: A similar compound lacking the bromine atom.
4-bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one: A similar compound lacking the fluorine atom.
Uniqueness
The presence of both bromine and fluorine atoms in this compound imparts unique chemical and physical properties that distinguish it from similar compounds
Properties
CAS No. |
1239720-16-1 |
---|---|
Molecular Formula |
C7H4BrFN2O |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
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